1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, in recent years, TFMPP has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts on the serotonergic system by binding to the 5-HT2A receptor and acting as a partial agonist. It also has affinity for the 5-HT1A and 5-HT1B receptors. 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine's mechanism of action is similar to that of other hallucinogenic compounds such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation and sweating. 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to increase levels of the neurotransmitter dopamine in the brain.
Advantages and Limitations for Lab Experiments
1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be obtained in large quantities. However, 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine's hallucinogenic effects make it difficult to use in certain types of experiments, as it can interfere with the behavior of test subjects.
Future Directions
There are several potential future directions for research on 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One direction is to further study its potential therapeutic applications, particularly in the treatment of anxiety disorders and depression. Another direction is to study its dopaminergic effects and potential use in the treatment of Parkinson's disease. Additionally, further research is needed to fully understand 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine's mechanism of action and its effects on the serotonergic system.
Synthesis Methods
The synthesis of 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 1-benzylpiperazine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium carbonate. The reaction yields 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine as a white crystalline powder.
Scientific Research Applications
1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pharmacology. It has been shown to have anxiogenic and hallucinogenic effects, which make it a potential candidate for the treatment of anxiety disorders and depression. 1-(3,5-dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have dopaminergic effects.
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-26-19-10-17(11-20(13-19)27-2)15-24-6-8-25(9-7-24)16-18-12-22(29-4)23(30-5)14-21(18)28-3/h10-14H,6-9,15-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZAJYXZNXVIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxybenzyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.